Cyanidin 3-O-sophoroside

Vue d'ensemble

Description

Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red raspberries and other berries. This compound is known for its vibrant color and potential health benefits, including antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanidin 3-O-sophoroside can be isolated from natural sources such as red raspberries using column chromatography techniques. The process typically involves the use of Amberlite XAD-7 and Sephadex LH-20 columns to purify the compound from acidified methanolic extracts .

Industrial Production Methods: Industrial production of this compound involves similar chromatographic techniques on a larger scale. The purity of the isolated compound can exceed 85%, making it suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanidin 3-O-sophoroside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment and the presence of specific reagents .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often involving the hydroxyl groups on the anthocyanin structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydro derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

Cyanidin 3-O-sophoroside exhibits notable pharmacological properties, particularly in cancer treatment and cellular protection.

Anticancer Activity

Recent studies have highlighted the synergistic effects of this compound in combination with other compounds, such as quercetin, in inhibiting the activity of ATP-binding cassette sub-family B member 1 (ABCB1), a protein associated with multidrug resistance in cancer cells. The combination treatment has shown a significant reduction in substrate transport and ATPase activity, suggesting a potential application in chemotherapy protocols for multidrug-resistant tumors .

Cytoprotective Effects

This compound has demonstrated protective effects against oxidative stress-induced damage in human keratinocytes. It helps reduce intracellular reactive oxygen species and protects against apoptosis caused by ultraviolet B radiation . This cytoprotective effect indicates its potential use in dermatological formulations aimed at preventing skin damage.

Antioxidant Properties

This compound is recognized for its strong antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial for mitigating chronic diseases such as cardiovascular diseases and diabetes .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation. Its anti-inflammatory properties may be leveraged in dietary supplements aimed at reducing inflammation-related disorders .

Food Industry Applications

This compound is widely utilized in the food industry due to its natural colorant properties and health benefits.

Natural Colorant

As a natural pigment, this compound is used to enhance the color of various food products, providing an appealing aesthetic while also contributing health benefits associated with anthocyanins .

Functional Food Development

The incorporation of this compound into functional foods is gaining traction due to its health-promoting effects. Foods enriched with this compound are marketed as beneficial for heart health and overall wellness .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient in cosmetic formulations.

Skin Care Products

This compound is increasingly included in skin care products aimed at protecting the skin from environmental stressors and aging effects. Its ability to enhance skin hydration and elasticity further supports its application in cosmetics .

Comparative Analysis of this compound with Other Anthocyanins

To better understand the unique properties of this compound, a comparative analysis with other common anthocyanins is presented below:

| Property/Anthocyanin | This compound | Cyanidin 3-O-glucoside | Delphinidin |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Cytoprotective Effects | Strong | Moderate | Low |

| Color Stability | Moderate | High | Moderate |

| Synergistic Effects | Notable with Quercetin | Limited | Limited |

| Applications | Food, Pharma, Cosmetic | Food, Pharma | Food |

Mécanisme D'action

Cyanidin 3-O-sophoroside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress pathways . Additionally, it may modulate gene expression and epigenetic mechanisms to exert its beneficial effects .

Comparaison Avec Des Composés Similaires

- Cyanidin 3-O-glucoside

- Cyanidin 3-O-rutinoside

- Delphinidin 3-O-sophoroside

- Pelargonidin 3-O-sophoroside

Cyanidin 3-O-sophoroside stands out for its specific structural features and potential health benefits, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Cyanidin 3-O-sophoroside (C3S) is an anthocyanin compound predominantly found in various fruits and vegetables, known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activities of C3S, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

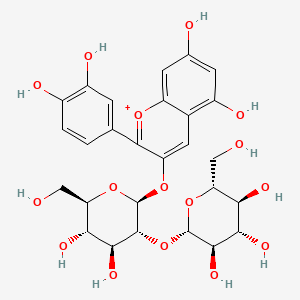

This compound is a glycoside of cyanidin, characterized by its sugar moiety, which enhances its solubility and bioavailability. The chemical structure can be represented as follows:

- Molecular Formula : C21H21O11

- Molecular Weight : 449.39 g/mol

The compound exhibits a vibrant red color in acidic conditions, making it a valuable natural dye in food products.

1. Antioxidant Activity

C3S demonstrates significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that C3S can scavenge free radicals effectively. For instance, in a study examining various anthocyanins, C3S exhibited a high ORAC (Oxygen Radical Absorbance Capacity) value, indicating its strong radical scavenging ability .

2. Inhibition of Polyphenol Oxidase (PPO)

Recent research highlighted the non-competitive inhibition of polyphenol oxidase (PPO) by C3S extracted from Garcinia mangostana (mangosteen). The study revealed that C3S could significantly reduce PPO activity, which is responsible for enzymatic browning in fruits. This inhibition was confirmed through various assays, including Lineweaver-Burk plots and fluorescence spectroscopy . The findings suggest that C3S could be utilized as a natural anti-browning agent in the food industry.

| Parameter | Value |

|---|---|

| Inhibition Type | Non-competitive |

| Binding Energy | -8.124 kcal/mol |

| Activation Energy | 4.654 ± 0.1091 kJ/mol |

3. Interaction with ABC Transporters

C3S has been studied for its effects on ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein). Research indicates that C3S can lower ATPase activity when combined with quercetin, enhancing the inhibition of drug transport . This interaction suggests potential applications in improving drug delivery systems and overcoming multidrug resistance in cancer therapy.

4. Synergistic Effects with Other Compounds

The combination of C3S with other flavonoids like quercetin has shown synergistic effects in inhibiting ABCB1-mediated transport. When administered together, these compounds significantly increased the inhibition of substrate transport compared to their individual effects . This finding opens avenues for developing combination therapies that enhance the efficacy of chemotherapeutic agents.

Case Study 1: Anti-Browning Agent

In a practical application study involving fresh-cut apples, the use of C3S resulted in a marked decrease in browning index and extended shelf life. The study demonstrated that C3S could effectively maintain the quality and appearance of fresh produce during storage .

Case Study 2: Cancer Treatment Potential

A clinical study explored the potential of C3S in enhancing the effectiveness of chemotherapy drugs by inhibiting ABCB1 transporters in cancer cells. Results indicated that co-treatment with C3S and standard chemotherapeutics improved drug accumulation within resistant cancer cells .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMMDGPXYVCER-WGNLCONDSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.